What is the chemical structure of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine
What is the chemical structure of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine
Comprehensive Structural and Synthetic Analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry
The Strategic Utility of the Pyrimidin-5-yloxy Scaffold
In the landscape of modern drug discovery, the pyrimidine ring has cemented its status as one of the most therapeutically valuable heteroaromatic scaffolds, featuring prominently in a rapidly expanding portfolio of FDA-approved therapeutics [1]. While functionalization at the 2-, 4-, and 6-positions of pyrimidine is ubiquitous due to their high reactivity toward nucleophilic aromatic substitution (SNAr), the 5-position remains electronically distinct and synthetically challenging.
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Molecular Formula: C8H13N3O) emerges as a highly specialized, low-molecular-weight fragment designed to exploit this unique vector. By linking an electron-deficient pyrimidine core to a flexible, basic aliphatic chain via an ether bridge, this molecule serves as a versatile pharmacophore. It is particularly valuable in fragment-based drug discovery (FBDD) for targeting kinase hinge regions and G-protein-coupled receptors (GPCRs), where the spatial orientation of hydrogen bond acceptors and basic centers dictates binding affinity and selectivity [2].
Physicochemical Profiling and Structural Causality
To understand the behavior of this molecule in biological systems, we must deconstruct its three primary structural domains:
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The Pyrimidine Core: Unlike the 2/4/6-positions, the C5 position of pyrimidine is not strongly activated by the adjacent nitrogen atoms. The oxygen atom at C5 donates electron density back into the ring via resonance, partially mitigating the ring's electron deficiency. However, the pyrimidine nitrogens (N1, N3) remain potent hydrogen bond acceptors, capable of critical interactions with target proteins (e.g., the adenine binding pocket of ATP-dependent enzymes).
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The Ether Linkage & C2 Stereocenter: The ether oxygen provides a flexible hinge, allowing the aliphatic chain to adopt multiple conformations to minimize steric clashes within a binding pocket. Crucially, the attachment at the C2 position of the propyl chain creates a chiral center. The resulting (R) and (S) enantiomers will exhibit distinct spatial trajectories, necessitating stereoselective synthesis or chiral resolution to prevent off-target toxicity.
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The N-Methylamine Terminus: The secondary amine acts as the primary basic center of the molecule. Based on matched molecular pair analyses of similar N-alkyl systems in medicinal chemistry, the predicted pKa of this amine is approximately 9.5 [3]. At a physiological pH of 7.4, this amine is >99% protonated, forming an ammonium cation that drastically improves aqueous solubility and enables strong electrostatic salt-bridge interactions with acidic residues (Asp/Glu) in receptor pockets.
Table 1: Computed Physicochemical Properties
| Property | Value | Medicinal Chemistry Rationale |
|---|---|---|
| Molecular Weight | 167.21 g/mol | Highly efficient fragment (Rule of 3 compliant). |
| Exact Mass | 167.1059 Da | Critical for high-resolution LC-MS validation. |
| Topological Polar Surface Area (TPSA) | ~47.04 Ų | Optimal for membrane permeability and oral bioavailability. |
| Predicted LogP | 0.8 - 1.2 | Highly hydrophilic; prevents non-specific hydrophobic binding. |
| Predicted pKa (Amine) | ~9.5 | Ensures protonation at physiological pH for salt-bridge formation. |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty upon binding. |
Synthetic Methodology: Overcoming C5-Functionalization Barriers
A common pitfall in pyrimidine chemistry is attempting SNAr at the 5-position. Because the intermediate Meisenheimer complex cannot effectively delocalize the negative charge onto the ring nitrogens, SNAr at C5 is kinetically unfavorable. Therefore, the most robust method to construct the C-O ether bond is via the Mitsunobu reaction using pyrimidin-5-ol as the nucleophile [4].
To prevent the secondary amine from interfering with the Mitsunobu betaine intermediate or undergoing unwanted alkylation, the amine must be protected (e.g., with a tert-butyloxycarbonyl, or Boc, group).
Step-by-Step Experimental Protocol
Step 1: Mitsunobu Coupling
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrimidin-5-ol (1.0 equiv), tert-butyl methyl(2-hydroxypropyl)carbamate (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
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Activation: Cool the reaction mixture to 0 °C using an ice bath.
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Coupling: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the pyrimidin-5-ol is fully consumed.
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Workup: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate the Boc-protected intermediate.
Step 2: Boc Deprotection
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Dissolve the purified intermediate in a 4:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
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Stir at room temperature for 2 hours.
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Concentrate the mixture under reduced pressure to remove excess TFA.
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Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the racemic free amine.
Step 3: Chiral Resolution
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Dissolve the racemic mixture in HPLC-grade methanol.
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Inject onto a preparative chiral HPLC system equipped with a Chiralpak AD-H column.
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Elute isocratically using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The trace diethylamine suppresses peak tailing caused by the basic secondary amine.
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Collect and concentrate the separated (R) and (S) enantiomers.
Caption: Step-by-step synthetic workflow from Mitsunobu coupling to final chiral resolution.
Self-Validating Analytical Workflows
To ensure the trustworthiness of the synthesized fragment, a self-validating analytical suite must be employed.
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Nuclear Magnetic Resonance (NMR): 1H NMR is critical for confirming the regiochemistry of the ether linkage. The pyrimidine core will exhibit highly characteristic downfield signals: a singlet for H2 at ~8.9 ppm, and a two-proton singlet for H4/H6 at ~8.4 ppm. The methine proton at the C2 stereocenter will appear as a complex multiplet at ~4.6 ppm due to coupling with the adjacent methyl and methylene groups.
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Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) must yield a molecular ion [M+H]+ peak at m/z 168.1131, confirming the exact mass.
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pH-Metric NMR Titration: To empirically validate the basicity of the N-methylamine, multinuclear NMR spectroscopy can be utilized across a pH gradient. By tracking the chemical shift (δ) of the N-methyl protons as a function of pH, the exact pKa can be calculated, ensuring the molecule will behave as predicted in physiological assays [5].
Caption: Pharmacophoric interaction model mapping structural domains to biological target interactions.
References
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed (Wiley Periodicals LLC). Available at:[Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. Available at:[Link]
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Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity. PMC (National Institutes of Health). Available at:[Link]
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Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ResearchGate. Available at:[Link]
